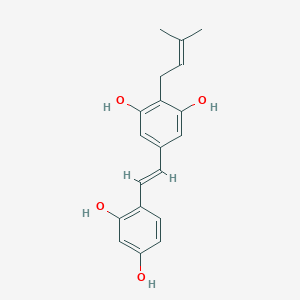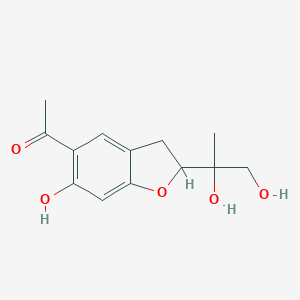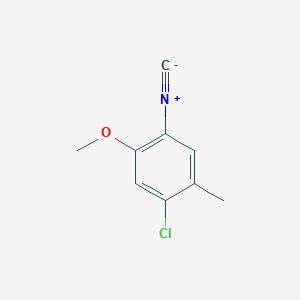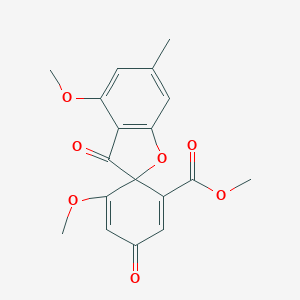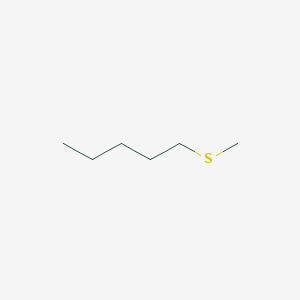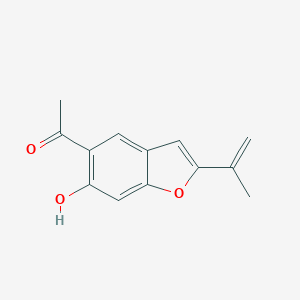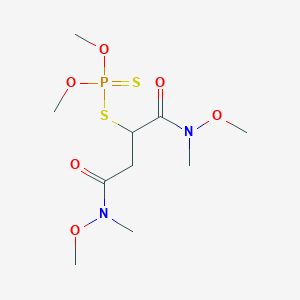
2-dimethoxyphosphinothioylsulfanyl-N,N'-dimethoxy-N,N'-dimethylbutanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-dimethoxyphosphinothioylsulfanyl-N,N'-dimethoxy-N,N'-dimethylbutanediamide, commonly known as DMTS, is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. DMTS is a phosphine-thioamide compound that has been shown to exhibit promising biological and biochemical properties. In
Wissenschaftliche Forschungsanwendungen
DMTS has been shown to exhibit promising applications in scientific research. It has been used as a ligand in metal coordination chemistry and has been shown to form stable complexes with transition metals such as nickel and copper. DMTS has also been used as a reagent in organic synthesis and has been shown to be an effective reducing agent for the reduction of aldehydes and ketones.
Wirkmechanismus
The mechanism of action of DMTS is not yet fully understood. However, studies have shown that DMTS exhibits potent antioxidant properties and may act as a scavenger of reactive oxygen species. DMTS has also been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
DMTS has been shown to exhibit a range of biochemical and physiological effects. It has been shown to exhibit potent antioxidant properties and may protect against oxidative stress-induced damage. DMTS has also been shown to exhibit neuroprotective properties and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, DMTS has been shown to exhibit anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
DMTS exhibits several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under a range of conditions. DMTS is also soluble in a range of organic solvents, making it easy to handle in the lab. However, DMTS exhibits some limitations for use in lab experiments. It is relatively expensive and may not be readily available in some regions. Additionally, DMTS has not been extensively studied in vivo, and its potential toxicity and side effects are not yet fully understood.
Zukünftige Richtungen
There are several future directions for research on DMTS. One potential area of research is the development of DMTS-based drugs for the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of DMTS and its potential toxicity and side effects. Further research is also needed to explore the potential applications of DMTS in other areas such as metal coordination chemistry and organic synthesis.
Conclusion:
In conclusion, DMTS is a novel compound that exhibits promising applications in scientific research. Its synthesis method is relatively straightforward, and it exhibits several advantages for use in lab experiments. DMTS exhibits potent antioxidant, neuroprotective, and anti-inflammatory properties, and may have potential applications in the treatment of a range of diseases. Further research is needed to fully understand the mechanism of action of DMTS and its potential applications in various fields.
Synthesemethoden
The synthesis of DMTS involves the reaction of dimethoxyphosphine with thioamide in the presence of a reducing agent. The reaction typically involves the use of anhydrous solvents such as ether or tetrahydrofuran and requires careful temperature control. The resulting product is a white crystalline solid that is soluble in organic solvents such as chloroform and methanol.
Eigenschaften
CAS-Nummer |
10080-80-5 |
|---|---|
Produktname |
2-dimethoxyphosphinothioylsulfanyl-N,N'-dimethoxy-N,N'-dimethylbutanediamide |
Molekularformel |
C10H21N2O6PS2 |
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
2-dimethoxyphosphinothioylsulfanyl-N,N'-dimethoxy-N,N'-dimethylbutanediamide |
InChI |
InChI=1S/C10H21N2O6PS2/c1-11(15-3)9(13)7-8(10(14)12(2)16-4)21-19(20,17-5)18-6/h8H,7H2,1-6H3 |
InChI-Schlüssel |
LNICFUYFCDFXLP-UHFFFAOYSA-N |
SMILES |
CN(C(=O)CC(C(=O)N(C)OC)SP(=S)(OC)OC)OC |
Kanonische SMILES |
CN(C(=O)CC(C(=O)N(C)OC)SP(=S)(OC)OC)OC |
Synonyme |
Dithiophosphoric acid S-[1,2-bis[[methoxy(methyl)amino]carbonyl]ethyl]O,O-dimethyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



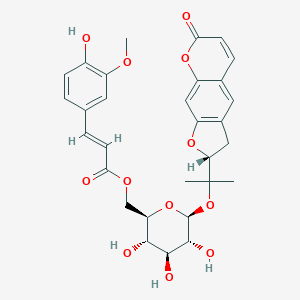
![(1S,17S,19S)-9-Hydroxy-4,5-dimethoxy-16-oxa-24-azapentacyclo[15.7.1.18,12.02,7.019,24]hexacosa-2,4,6,8,10,12(26)-hexaen-15-one](/img/structure/B158283.png)
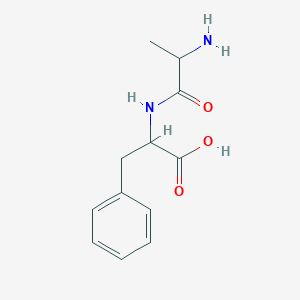
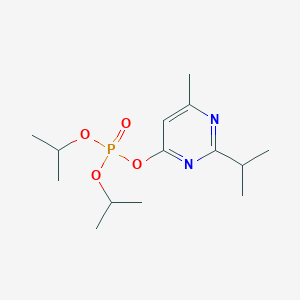

![(4S)-14,16-Dihydroxy-4-methyl-3-oxabicyclo[10.4.0]hexadeca-1(12),13,15-trien-2-one](/img/structure/B158290.png)


